molecular formula C15H21N3O2 B4974143 2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B4974143
M. Wt: 275.35 g/mol
InChI Key: RZLSTESCQVOCFX-UHFFFAOYSA-N
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Description

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring with a ketone group at the 3-position and an acetamide group linked to a phenyl ring substituted with an isopropyl group. Its unique structure makes it an interesting subject for chemical, biological, and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ketone Group: The ketone group at the 3-position of the piperazine ring can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetamide Formation: The acetamide group can be formed by reacting the piperazine derivative with acetic anhydride or acetyl chloride.

    Phenyl Ring Substitution: The final step involves the substitution of the phenyl ring with an isopropyl group, which can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or acyl groups.

Scientific Research Applications

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes, receptors, or proteins. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in modulating enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxopiperazin-2-yl)acetic acid
  • Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • (S)-2-(3-oxopiperazin-2-yl)acetic acid

Uniqueness

2-(3-oxopiperazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10(2)11-3-5-12(6-4-11)18-14(19)9-13-15(20)17-8-7-16-13/h3-6,10,13,16H,7-9H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLSTESCQVOCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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